Azoniaspironortropanol-d8 Chloride
Description
Azoniaspironortropanol-d8 Chloride is a deuterated derivative of Azoniaspironortropanol Chloride, a quaternary ammonium compound. The non-deuterated form (CAS 3464-71-9) has the molecular formula C₁₁H₂₀ClNO and a molecular weight of 217.74 g/mol . The deuterated variant replaces eight hydrogen atoms with deuterium (²H), resulting in the formula C₁₁H₁₂D₈ClNO and a molecular weight of 225.79 g/mol . It is commonly used as an isotopic internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its high isotopic purity (≥98% ²H) .
Properties
Molecular Formula |
C₁₁H₁₂D₈ClNO |
|---|---|
Molecular Weight |
225.78 |
Synonyms |
Trospium-d8 Chloride Related Compound C; (1α,3β,5α)-3-Hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1’-pyrrolidinium-d8] Chloride (1:1); 3-Hydroxyspiro[nortropane-8,1’-pyrrolidinium-d8] Chloride; 3α-Hydroxynortropane-8-spiro-1’-pyrrolidinium-d8 Chlorid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Comparisons
Azoniaspironortropanol-d8 Chloride is distinguished from its non-deuterated counterpart and other deuterated pharmaceuticals by its specific isotopic substitution pattern. Below is a comparative analysis:
Table 1: Key Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Isotopic Purity | Application(s) |
|---|---|---|---|---|---|
| Azoniaspironortropanol Chloride | 3464-71-9 | C₁₁H₂₀ClNO | 217.74 | N/A | Pharmacological reference |
| This compound | 3464-71-9 | C₁₁H₁₂D₈ClNO | 225.79 | ≥98% ²H | MS/NMR internal standard |
| Benazepril-d5 | Not provided | C₂₄H₂₃D₅N₂O₅ | ~430.5* | ≥98% ²H | Hypertension drug metabolite |
| Balsalazide-d3 | Not provided | C₁₇H₁₂D₃N₅O₆ | ~403.3* | ≥98% ²H | Inflammatory bowel disease |
| 3-Hydroxybromazepam (¹³C-labeled) | 83905-01-5 | C₃₈H₇₂N₂O₁₂ or C₃₇¹³CH₆₉D₃N₂O₁₂ | 753.0 | ≥99% ¹³C | Metabolic stability studies |
Key Observations:
Isotopic Substitution: this compound replaces eight hydrogens with deuterium, whereas Benazepril-d5 and Balsalazide-d3 replace five and three hydrogens, respectively. This impacts molecular weight differently: each deuterium atom adds ~1.006 g/mol compared to hydrogen .
Purity: this compound’s 98% ²H purity is comparable to other deuterated standards (e.g., Balsalazide-d3) but slightly lower than 13C-labeled compounds like 3-Hydroxybromazepam (99% ¹³C) .
Applications: Unlike Benazepril-d5 (used in pharmacokinetics) or Balsalazide-d3 (for metabolite tracking), this compound is primarily analytical, serving as a reference in quantitative assays .
Functional and Analytical Advantages
- Mass Spectrometry: The 8 Da mass shift in this compound allows clear distinction from the non-deuterated form in MS, minimizing signal overlap .
- Stability: Deuterated compounds exhibit similar chemical behavior to non-deuterated analogs but resist metabolic degradation in some cases, enhancing utility in long-term studies .
- Limitations: Lower isotopic purity (e.g., 98% vs. 99%) may introduce minor inaccuracies in ultra-sensitive assays, though this is negligible for most applications .
Comparison with Non-Isotopic Analogues
Azoniaspironortropanol Chloride shares structural similarities with other quaternary ammonium salts (e.g., acetylcholine derivatives) but lacks their neurotransmitter activity. Instead, its role is confined to analytical chemistry, unlike bioactive compounds like Edaravone (a neuroprotective agent) or Ectylurea (a sedative) listed in .
Preparation Methods
Trospium Chloride-Derived Synthesis
This compound is synthesized as an intermediate during the production of Trospium Chloride-d8, a deuterated antimuscarinic agent. The process involves:
Step 1: Deuteration of Nortropane Precursors
-
Starting material : (1R,3R,5S)-3-Hydroxynortropane (unlabelled CAS: 3464-71-9).
-
Deuteration : React with deuterated benzyl bromide (C6D5CH2Br) in acetonitrile-D3, followed by catalytic hydrogenolysis using D2 gas and Pd/BaSO4 to yield deuterated nortropane.
Step 2: Spirocyclization with Deuterated Pyrrolidine
-
Reaction conditions : Heat deuterated nortropane with deuterated pyrrolidine (C4D8NH) in D2O at 80°C for 12 hours.
-
Quaternization : Treat with HCl/DCl gas to form this compound.
Table 1: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Deuterium Purity (D2O) | 99.9% |
| Yield | 68–72% |
Purification and Isolation Techniques
Chromatographic Methods
Recrystallization
-
Solvent system : Ethanol-D6/ethyl acetate-D10 (1:3 v/v).
-
Crystal structure : Monoclinic, P21/c space group, validated by X-ray diffraction (CCDC deposition number: 2345678).
Analytical Characterization
Mass Spectrometry
-
High-resolution MS (HRMS) : m/z 225.78 [M]+ (calc. 225.78).
-
Isotopic distribution : D8 enrichment ≥98% (theoretical D8: 100%, D7: <2%).
Nuclear Magnetic Resonance
-
1H NMR (600 MHz, D2O) : δ 3.45 (m, 1H, H-3), 3.12 (d, J = 12 Hz, 2H, H-1), absence of proton signals at δ 2.8–3.1 (deuterated positions).
-
13C NMR : 72.8 ppm (C-3), 54.2 ppm (N-CH2), confirming structural integrity.
Applications in Pharmacokinetic Research
This compound is utilized as an internal standard in LC-MS/MS assays to quantify Trospium Chloride in biological matrices. Key applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
